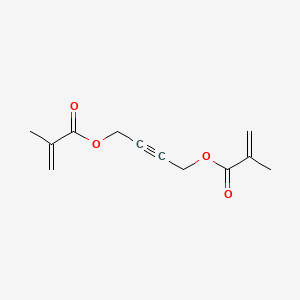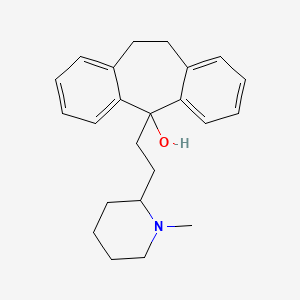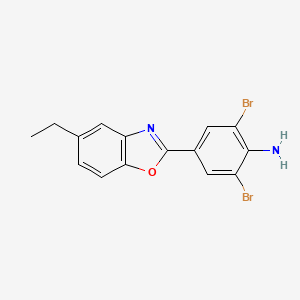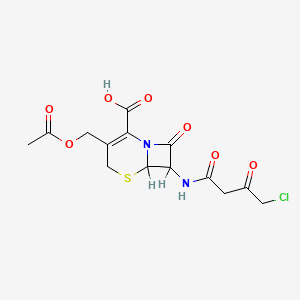
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse chemical reactivity and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with a suitable amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphinothioylsulfanylmethyl groups .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalytic systems are preferred to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and phosphines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .
Aplicaciones Científicas De Investigación
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar core structure but lacking the diethoxyphosphinothioylsulfanylmethyl groups.
Phthalimide: Another related compound with a similar isoindole-1,3-dione core but different functional groups.
Uniqueness
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of diethoxyphosphinothioylsulfanylmethyl groups enhances its potential for diverse applications in various fields .
Propiedades
Número CAS |
6119-96-6 |
|---|---|
Fórmula molecular |
C13H16NO4PS2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-3-17-19(20,18-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
KTZJVUBSCYTBMB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


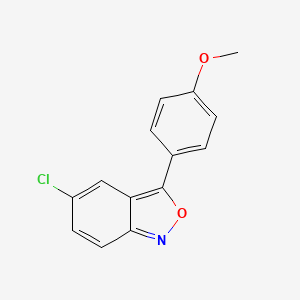
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
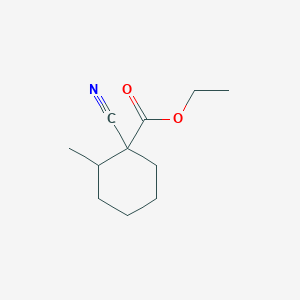

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

